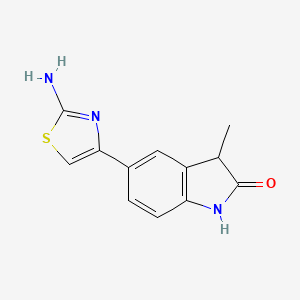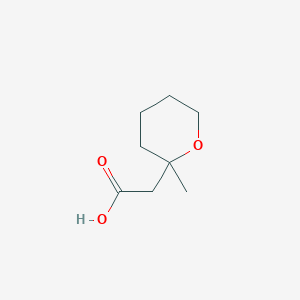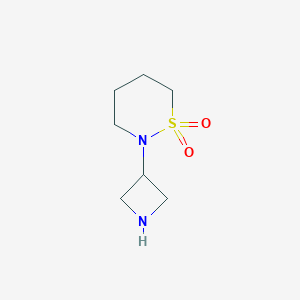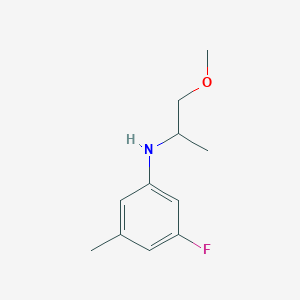
5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that contains both thiazole and indole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiazole ring, which consists of sulfur and nitrogen atoms, contributes to its unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one typically involves the reaction of 2-amino-1,3-thiazole with appropriate indole derivatives under specific conditions. One common method includes the condensation of 2-amino-1,3-thiazole with 3-methylindole-2-one in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.
Substitution: The thiazole and indole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiazole rings .
Aplicaciones Científicas De Investigación
5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, the indole moiety can interact with various biological targets, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-1,3-thiazole: A simpler analog that lacks the indole moiety but retains the thiazole ring.
3-methylindole: Contains the indole moiety but lacks the thiazole ring.
5-(2-amino-1,3-thiazol-4-yl)methyl-1,3,4-oxadiazol-2-thiol: A related compound with an oxadiazole ring instead of the indole ring.
Uniqueness
The uniqueness of 5-(2-amino-1,3-thiazol-4-yl)-3-methyl-2,3-dihydro-1H-indol-2-one lies in its combination of both thiazole and indole moieties, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H11N3OS |
|---|---|
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C12H11N3OS/c1-6-8-4-7(10-5-17-12(13)15-10)2-3-9(8)14-11(6)16/h2-6H,1H3,(H2,13,15)(H,14,16) |
Clave InChI |
PNFNFZMBTKZVQC-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B15273255.png)
![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)

![2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine](/img/structure/B15273262.png)

![2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B15273278.png)

![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)
![2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid](/img/structure/B15273307.png)
![1-[(4-Phenylbutan-2-yl)amino]propan-2-ol](/img/structure/B15273316.png)
![(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid](/img/structure/B15273317.png)
